molecular formula C12H15NO4 B3033557 2-(3-Acetylamino-phenoxy)-2-methyl-propionic acid CAS No. 1052722-09-4

2-(3-Acetylamino-phenoxy)-2-methyl-propionic acid

Cat. No.: B3033557
CAS No.: 1052722-09-4
M. Wt: 237.25
InChI Key: JEGZRJUYUOURGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Acetylamino-phenoxy)-2-methyl-propionic acid is an organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes an acetylamino group attached to a phenoxy ring, and a methyl-propionic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Acetylamino-phenoxy)-2-methyl-propionic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-aminophenol and 2-methyl-propionic acid.

    Acetylation: The 3-aminophenol undergoes acetylation using acetic anhydride to form 3-acetylamino-phenol.

    Etherification: The 3-acetylamino-phenol is then reacted with 2-methyl-propionic acid chloride in the presence of a base such as pyridine to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group in the acetylamino moiety, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Formation of N-acetyl-3-nitrophenoxy-2-methyl-propionic acid.

    Reduction: Formation of 2-(3-Amino-phenoxy)-2-methyl-propionic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Acetylamino-phenoxy)-2-methyl-propionic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Acetylamino-phenoxy)-2-methyl-propionic acid involves its interaction with molecular targets such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, modulating their activity. The phenoxy ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

    2-(3-Amino-phenoxy)-2-methyl-propionic acid: Lacks the acetyl group, which may affect its reactivity and interaction with biological targets.

    2-(3-Acetylamino-phenoxy)-acetic acid: Similar structure but with a different acid moiety, which can influence its solubility and reactivity.

Uniqueness: 2-(3-Acetylamino-phenoxy)-2-methyl-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-acetamidophenoxy)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8(14)13-9-5-4-6-10(7-9)17-12(2,3)11(15)16/h4-7H,1-3H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGZRJUYUOURGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(3-Acetylamino-phenoxy)-2-methyl-propionic acid ethyl ester (0.6 g, 2.2 mmol) was dissolved in THF (20 ml) and a solution of lithium hydroxide (0.33 g, 7.9 mmol) in water (5.8 ml) was added. The reaction mixture was allowed to stir at RT for 24 h. The solvent was removed under reduced pressure and the aqueous layer was extracted with EtOAc (10 ml). Aqueous layer was basified (pH˜5) with 1 N HCl at 0° C., extracted in EtOAc (2×50 ml) dried over Na2SO4 and concentrated under reduced pressure to afford the acid (0.45 g, 85%). 1H NMR (400 MHz, CDCl3): 1.61 (s, 6H), 2.11 (d, J=6.4 Hz, 3H), 4.65 (brs, 3H), 6.68 (d, J=8.0 Hz, 1H), 7.07 (d, J=8.0 Hz, 1H), 7.17 (t, J=8.0 Hz, 1H), 7.29 (s, 1H), 7.60 (s, 1H); MS (EI) m/z: 238.1 (M+1).
Name
2-(3-Acetylamino-phenoxy)-2-methyl-propionic acid ethyl ester
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step Two
Name
Quantity
5.8 mL
Type
solvent
Reaction Step Two
Name
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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